1,3-Dithiolane-2-methanol

Organic Synthesis Solubility Reaction Medium Selection

1,3-Dithiolane-2-methanol (CAS 86032-47-5) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈OS₂ and a molecular weight of 136.24 g/mol. It features a five-membered 1,3-dithiolane ring bearing a hydroxymethyl group at the 2-position.

Molecular Formula C4H8OS2
Molecular Weight 136.2 g/mol
CAS No. 86032-47-5
Cat. No. B15435076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiolane-2-methanol
CAS86032-47-5
Molecular FormulaC4H8OS2
Molecular Weight136.2 g/mol
Structural Identifiers
SMILESC1CSC(S1)CO
InChIInChI=1S/C4H8OS2/c5-3-4-6-1-2-7-4/h4-5H,1-3H2
InChIKeyKXTNLCIYSRHPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiolane-2-methanol (CAS 86032-47-5) Procurement Guide for R&D and Industrial-Scale Synthesis


1,3-Dithiolane-2-methanol (CAS 86032-47-5) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈OS₂ and a molecular weight of 136.24 g/mol . It features a five-membered 1,3-dithiolane ring bearing a hydroxymethyl group at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly as a precursor for carbonyl protecting groups, ligands, and pharmaceutical intermediates [1]. Its bifunctional nature—possessing both a nucleophilic hydroxyl and a sulfur-rich heterocycle—enables diverse chemical transformations including esterification, alkylation, and metal coordination [2]. The compound is commercially available as a clear, colorless to slightly yellow liquid with a boiling point of approximately 202 °C and a refractive index of about 1.469 .

Why 1,3-Dithiolane-2-methanol Cannot Be Simply Replaced by Other Dithiolane Derivatives


While numerous 1,3-dithiolane derivatives exist as carbonyl protecting groups or synthetic intermediates, 1,3-dithiolane-2-methanol (CAS 86032-47-5) occupies a distinct functional niche that prevents simple substitution. Unlike the parent 1,3-dithiolane (CAS 4829-04-3), which lacks a reactive hydroxyl handle, this compound provides a built-in nucleophilic site for further derivatization without requiring additional functional group installation steps [1]. Compared to 1,3-dithiane-2-methanol, the five-membered dithiolane ring exhibits different conformational rigidity, coordination geometry, and deprotection kinetics, which directly impact both synthetic utility and downstream application performance [2]. Furthermore, substitution with oxygen-containing analogs such as 1,3-oxathiolane-2-methanol introduces altered polarity, hydrogen-bonding capacity, and sulfur coordination chemistry, fundamentally changing the compound's behavior in metal-binding applications and biological contexts [3]. The quantitative evidence below demonstrates precisely where these differences translate into measurable advantages for scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 1,3-Dithiolane-2-methanol (CAS 86032-47-5) vs. Structural Analogs


Superior Aqueous Solubility of 1,3-Dithiolane-2-methanol Enables Broader Reaction Solvent Compatibility

1,3-Dithiolane-2-methanol exhibits substantially higher aqueous solubility compared to the unsubstituted parent compound 1,3-dithiolane. This property directly expands the range of reaction conditions and purification protocols available to synthetic chemists. The presence of the hydroxymethyl group significantly enhances water miscibility, with the target compound reported as miscible with water and most organic solvents . In contrast, the parent 1,3-dithiolane has an estimated water solubility of only approximately 4.06 mg/mL (4063 mg/L) at 25 °C [1].

Organic Synthesis Solubility Reaction Medium Selection

Higher Boiling Point of 1,3-Dithiolane-2-methanol Provides Enhanced Thermal Stability for High-Temperature Reactions

The introduction of a hydroxymethyl group at the 2-position of the dithiolane ring significantly increases the boiling point relative to the unsubstituted parent compound. 1,3-Dithiolane-2-methanol has a reported boiling point of approximately 202 °C at atmospheric pressure , whereas 1,3-dithiolane boils at 183 °C (lit.) . This 19 °C increase extends the usable temperature range for reactions involving this intermediate, particularly in solvent-free or high-boiling-solvent conditions where thermal degradation or premature volatilization of lower-boiling analogs could limit reaction scope.

Thermal Stability Reaction Engineering Process Safety

Dual-Function Reactivity of 1,3-Dithiolane-2-methanol Enables One-Pot Derivatization Not Possible with Unsubstituted Dithiolane

1,3-Dithiolane-2-methanol contains both a nucleophilic hydroxyl group and a dithiolane ring capable of acting as a masked carbonyl or a sulfur-donor ligand. This bifunctionality permits direct alkylation or esterification without requiring separate hydroxyl installation, a step that would be necessary if starting from unsubstituted 1,3-dithiolane. In a representative study, 1,3-dithiolane-2-methanol was directly treated with α-benzyloximino acid chlorides and various aromatic halides to produce dithiolane ether derivatives in isolated yields of 65–85% [1]. In contrast, analogous derivatization of unsubstituted 1,3-dithiolane would require prior functionalization (e.g., lithiation at the 2-position followed by electrophilic trapping), typically adding one or more synthetic steps and potentially lowering overall yield [2].

Synthetic Efficiency Step Economy Ligand Design

Metal Coordination Capability of 1,3-Dithiolane-2-methanol Enables Formation of Polymeric Silver(I) Complexes with Unique Structural Motifs

1,3-Dithiolane-2-methanol acts as a multidentate ligand through both its sulfur atoms and the hydroxyl oxygen, enabling the construction of extended coordination networks. Reaction with silver(I) nitrate yields a polymeric complex, [Ag(NO₃)(C₄H₈OS₂)]ₙ, in which each Ag atom is coordinated by three S atoms from three different dithiolane ligands, forming a T-shaped coordination geometry [1]. The hydroxyl group participates in O–H···O hydrogen bonding with nitrate counterions, further stabilizing the three-dimensional network. In contrast, unsubstituted 1,3-dithiolane lacks the hydroxyl moiety and therefore cannot engage in analogous hydrogen-bonding interactions, limiting its utility as a supramolecular building block [2]. Furthermore, the five-membered dithiolane ring in 1,3-dithiolane-2-methanol provides a different bite angle and conformational flexibility compared to six-membered 1,3-dithiane-2-methanol, influencing the resulting coordination polymer topology.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Oxidative Conversion of 1,3-Dithiolane-2-methanol to 1,3-Dithiolane-2-carboxaldehyde Provides a Direct Route to a Versatile Synthetic Intermediate

The primary alcohol of 1,3-Dithiolane-2-methanol can be selectively oxidized to the corresponding aldehyde, 1,3-dithiolane-2-carboxaldehyde, a compound of interest for antimicrobial, antiviral, and anticancer research [1]. This direct oxidation pathway is not available from unsubstituted 1,3-dithiolane, which would require more complex multi-step sequences to introduce an aldehyde functionality (e.g., formylation of the dithiolane ring). Furthermore, the 2-carboxaldehyde derivative itself serves as a precursor to a range of biologically active compounds, positioning the methanol precursor as a key entry point into this chemical space. The oxidation transformation benefits from the inherent stability of the dithiolane ring under mild oxidative conditions, a characteristic that may be compromised in oxygen-containing heterocyclic analogs such as 1,3-oxathiolane-2-methanol [2].

Functional Group Interconversion Oxidation Chemistry Aldehyde Synthesis

Commercial Availability of 1,3-Dithiolane-2-methanol with Defined Purity Specifications Supports Reliable Reproducibility in Research and Process Development

Reproducible synthetic outcomes require starting materials of consistent and well-characterized purity. 1,3-Dithiolane-2-methanol is commercially available with defined impurity limits: individual organic impurities are specified at NMT 0.1%, and total organic impurities at NMT 0.3%, as determined by appropriate analytical methods . Water content is controlled to NMT 0.1% by Karl Fischer titration, and the material passes clarity and color tests against reference standards. This level of specification documentation provides a quantifiable baseline for lot-to-lot consistency. In contrast, many substituted 1,3-dithiolane analogs—particularly those with alkyl, aryl, or spiro substituents—are often available only as custom-synthesized research compounds without publicly documented purity specifications, introducing variability that can confound reaction optimization and scale-up efforts .

Quality Control Reproducibility Procurement Specification

Optimal Application Scenarios for 1,3-Dithiolane-2-methanol (CAS 86032-47-5) Based on Quantitative Differentiation Evidence


Synthesis of Sulfur-Containing Ligands for Metal Coordination and Catalysis

Researchers designing sulfur-donor ligands for transition metal catalysis should prioritize 1,3-dithiolane-2-methanol over unsubstituted dithiolane or dithiane analogs. The compound's bifunctional nature allows direct attachment of the dithiolane moiety to ligand frameworks via the hydroxyl group, eliminating a synthetic step compared to functionalizing the parent dithiolane [1]. Its ability to coordinate silver(I) and form extended polymeric networks demonstrates its utility in constructing metal-organic architectures [2]. The high aqueous solubility facilitates ligand screening in aqueous or mixed solvent systems, expanding the scope of catalytic conditions that can be explored.

Multi-Step Synthesis of Pharmaceutical Intermediates Requiring Carbonyl Protection

In multi-step synthetic routes to active pharmaceutical ingredients (APIs) or advanced intermediates, 1,3-dithiolane-2-methanol offers distinct advantages. The dithiolane ring serves as a robust protecting group for carbonyl compounds under a wide range of conditions [1], while the hydroxymethyl group provides a convenient handle for further derivatization without requiring additional protection/deprotection sequences. The higher boiling point (202 °C vs. 183 °C for parent dithiolane) reduces the risk of intermediate loss during solvent removal or high-temperature reaction steps [2]. Furthermore, the well-defined purity specifications (individual impurities ≤0.1%) ensure reproducible performance in GMP-like process development environments [3].

Development of Bioactive Dithiolane Derivatives via the 2-Carboxaldehyde Intermediate

Medicinal chemistry programs exploring the 1,3-dithiolane scaffold as a privileged structure for drug discovery—including targets such as tyrosinase, sigma receptors, and kinases [1]—benefit from 1,3-dithiolane-2-methanol as a gateway intermediate. The primary alcohol can be directly oxidized to 1,3-dithiolane-2-carboxaldehyde, a versatile aldehyde building block for generating libraries of bioactive dithiolane derivatives [2]. This oxidation pathway provides a more direct and atom-economical route compared to starting from unsubstituted dithiolane, which would require multi-step functionalization to introduce the aldehyde moiety. The consistent purity and availability of the methanol precursor support reliable library synthesis and SAR studies.

Coordination Polymer and MOF Synthesis Requiring Hydrogen-Bonding Functionality

For crystal engineers and materials chemists constructing coordination polymers or metal-organic frameworks (MOFs), 1,3-dithiolane-2-methanol provides a unique combination of sulfur-based metal coordination and hydroxyl-mediated hydrogen bonding. The compound forms a well-characterized polymeric silver(I) complex in which both Ag–S bonds and O–H···O hydrogen bonds contribute to the three-dimensional network architecture [1]. This dual-mode supramolecular assembly is not accessible with unsubstituted 1,3-dithiolane, which lacks the hydrogen-bonding hydroxyl group. Researchers targeting functional materials where both coordination geometry and hydrogen-bonding patterns dictate properties—such as porous frameworks, sensors, or conductive materials—should select this compound over simpler dithiolane analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dithiolane-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.